molecular formula C21H24O2 B15095214 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone CAS No. 1163-13-9

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone

Cat. No.: B15095214
CAS No.: 1163-13-9
M. Wt: 308.4 g/mol
InChI Key: PTWSIIUEOFZCHW-NTCAYCPXSA-N
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Description

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone is a chemical compound known for its unique structure and properties. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and chemical importance. The compound features a naphthoquinone core with a 3,7-dimethyl-2,6-octadienyl side chain, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone typically involves the reaction of 3-methyl-1,4-naphthoquinone with 3,7-dimethyl-2,6-octadienyl derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the naphthoquinone is alkylated with the dimethyl-octadienyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthoquinone core or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups attached to the naphthoquinone core or the side chain.

Scientific Research Applications

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where quinone derivatives are effective.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone involves its interaction with various molecular targets and pathways. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3,7-Dimethyl-2,6-octadienyl)-1,4-naphthoquinone: Similar structure but with different substitution patterns.

    3,7-Dimethyl-2,6-octadienyl acetate: A related compound with an acetate group instead of the naphthoquinone core.

    Geranyl acetate: Another related compound with a similar side chain but different core structure.

Uniqueness

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone is unique due to its specific combination of the naphthoquinone core and the dimethyl-octadienyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1163-13-9

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C21H24O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12H,7,9,13H2,1-4H3/b15-12+

InChI Key

PTWSIIUEOFZCHW-NTCAYCPXSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)C

Origin of Product

United States

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